molecular formula C22H19FN2O3S B6522306 2-(3-ethylphenyl)-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 946268-46-8

2-(3-ethylphenyl)-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522306
CAS No.: 946268-46-8
M. Wt: 410.5 g/mol
InChI Key: UZNJKLYQIJZYFP-UHFFFAOYSA-N
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Description

The compound 2-(3-ethylphenyl)-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a fused benzene ring and a 1,2,4-thiadiazine ring system. The structure includes a 1λ⁶-sulfonamide group (1,1,3-trione), which confers unique electronic and steric properties. Substituents at the 2- and 4-positions—3-ethylphenyl and 2-fluorophenylmethyl groups, respectively—modulate its physicochemical and pharmacological behavior. Fluorine at the ortho position of the benzyl group enhances lipophilicity and metabolic stability, while the ethyl group on the phenyl ring may influence steric interactions with biological targets .

Properties

IUPAC Name

2-(3-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-2-16-8-7-10-18(14-16)25-22(26)24(15-17-9-3-4-11-19(17)23)20-12-5-6-13-21(20)29(25,27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNJKLYQIJZYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-ethylphenyl)-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 946268-46-8) is a member of the benzothiadiazine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H19FN2O3S
  • Molecular Weight : 410.5 g/mol
  • Structure : The compound features a benzothiadiazine core structure with various substituents that may influence its biological activity.

Research indicates that compounds within the benzothiadiazine class often exhibit activities related to:

  • Anticancer properties : Some derivatives have been shown to inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory effects : Certain benzothiadiazines can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antimicrobial activity : Some studies suggest that these compounds may possess antibacterial or antifungal properties.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that related benzothiadiazine compounds inhibited the growth of ovarian cancer cells by inducing apoptosis through the activation of caspase pathways .
    • Another investigation highlighted the efficacy of these compounds against breast cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations .
  • Anti-inflammatory Effects :
    • In vitro studies have shown that certain derivatives can reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases .
    • A specific case study reported that a related compound exhibited a decrease in edema in animal models of inflammation, supporting its therapeutic potential .
  • Antimicrobial Activity :
    • Preliminary tests indicated that some benzothiadiazine derivatives displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in infection control .

Comparative Biological Activity Table

Activity TypeCompound TypeObserved EffectsReference
AnticancerBenzothiadiazine DerivativeInhibition of ovarian cancer cell growth
Anti-inflammatoryBenzothiadiazine DerivativeReduced cytokine production
AntimicrobialBenzothiadiazine DerivativeModerate activity against bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Compound A : 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione

  • Core : Benzothiadiazine fused with a chromen-4-one moiety.
  • Substituents : 6-Fluoro-chromen-4-one at position 3.
  • Functional Groups : 1,1-dione (sulfone groups) instead of 1,1,3-trione.
  • This may alter binding affinity to targets like kinases or proteases.

Compound B : 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one

  • Core : Benzothiadiazine with 1,1-dioxo (sulfone) and a ketone at position 3.
  • Substituents : 4-Chlorophenylmethyl at position 4 and 4-methoxyphenyl at position 2.
  • Functional Groups : 1,1-dioxo (vs. 1,1,3-trione in the target compound).
  • The absence of a third sulfonyl group reduces acidity compared to the target compound.

Substituent Effects on Pharmacological Properties

  • Fluorine vs. Chlorine : The target compound’s 2-fluorophenylmethyl group offers smaller steric bulk and higher metabolic stability than Compound B’s 4-chlorophenylmethyl group. Fluorine’s electronegativity may also enhance binding precision in hydrophobic pockets .
  • Ethyl vs. Methoxy : The 3-ethylphenyl group in the target compound provides steric hindrance without electron-donating effects, contrasting with Compound B’s 4-methoxyphenyl, which could disrupt target interactions via resonance effects.

Oxidation State and Reactivity

  • 1,1,3-Trione vs.

Preparation Methods

Cyclocondensation of Sulfonamide Precursors

The benzothiadiazine trione core is typically constructed via cyclocondensation reactions involving 2-aminobenzenesulfonamide derivatives. A widely adopted protocol, adapted from the synthesis of related benzothiadiazine dioxides , involves the reaction of 2-aminobenzenesulfonamide A with α,β-unsaturated carbonyl compounds or their synthetic equivalents. For the target compound, this entails:

  • Sulfonamide Activation : Treatment of A with ethyl carbonochloridate in dichloromethane at 0°C generates the reactive N-acyl intermediate B , which undergoes intramolecular aza-Wittig reaction upon heating to 80°C in toluene, yielding the benzothiadiazine dioxide scaffold C .

  • Trione Formation : Oxidation of C with m-chloroperbenzoic acid (mCPBA) in chloroform introduces the third ketone group, completing the trione system D .

Critical Parameters :

  • Temperature control during aza-Wittig cyclization prevents premature decomposition.

  • Substituent effects on the aryl groups influence reaction rates; electron-withdrawing groups (e.g., fluorine) enhance cyclization efficiency .

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

The 3-ethylphenyl moiety at position 2 is introduced via Suzuki-Miyaura coupling, leveraging methodologies from benzothiazine syntheses . Key steps include:

  • Borylation of the Core : Bromination of D at position 2 using N-bromosuccinimide (NBS) in acetonitrile affords E , which is subsequently converted to the pinacol boronate ester F via Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane, 90°C) .

  • Coupling with 3-Ethylphenylboronic Acid : Reaction of F with 3-ethylphenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 80°C yields G (82% yield) .

Optimization Insights :

  • Use of rac-BINAP as a ligand improves coupling efficiency for sterically demanding boronic acids .

  • Microwave-assisted conditions (150°C, 20 min) reduce reaction times by 70% without compromising yield .

Fluorinated Alkylation Strategies

The 2-fluorophenylmethyl group at position 4 is installed via nucleophilic alkylation, drawing from fluorinated benzothiadiazine patents :

  • Generation of the Alkylating Agent : 2-Fluorobenzyl bromide H is prepared by treating 2-fluorotoluene with N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux) .

  • Alkylation of the Benzothiadiazine Core : Deprotonation of G with NaH in dry THF at 0°C, followed by addition of H , affords the alkylated product I (75% yield) .

Challenges and Solutions :

  • Competing elimination reactions are suppressed by maintaining low temperatures (−30°C) during alkylation .

  • Polar aprotic solvents (e.g., DMF) enhance solubility of the fluorinated intermediate but require rigorous drying to prevent hydrolysis.

Tandem Oxidation and Cyclization Approaches

A metal-free tandem protocol, inspired by Kornblum oxidation chemistry , offers an alternative route:

  • Kornblum Oxidation : Ethynylarene J (derived from 3-ethylphenylacetylene) is treated with iodine (1.2 equiv) in DMSO at 120°C, generating arylglyoxal K in situ .

  • Condensation with Sulfonamide : Reaction of K with 2-aminobenzenesulfonamide A in ethanol under reflux conditions (12 h) produces the trione L via sequential imine formation and cyclization (68% yield) .

Advantages :

  • Avoids transition metals, simplifying purification.

  • Tolerates diverse substituents, including electron-deficient aryl groups .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Cyclocondensation Aza-Wittig cyclization, Oxidation78%>95%Moderate
Suzuki Coupling Miyaura borylation, Cross-coupling82%98%High
Fluorinated Alkylation Radical bromination, Alkylation75%97%Low
Tandem Oxidation Kornblum oxidation, Condensation68%93%High

Key Observations :

  • Palladium-mediated methods (Suzuki coupling) achieve the highest yields and purity but require stringent anhydrous conditions.

  • Tandem oxidation offers scalability for industrial applications but necessitates optimization for fluorine-containing substrates.

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